molecular formula C24H19BrFNO3 B11272815 5-(4-bromophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-(4-fluorobenzyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272815
M. Wt: 468.3 g/mol
InChI Key: RZAMISPMVFQVMF-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and perform a series of reactions including halogenation, alkylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenylcarbamoyl)phenylboronic acid
  • 3-Bromo-4′-Fluorobenzophenone
  • Bromo(4-fluorophenyl)magnesium

Uniqueness

Compared to similar compounds, 5-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19BrFNO3

Molecular Weight

468.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19BrFNO3/c1-30-20-12-6-16(7-13-20)21-22(17-4-8-18(25)9-5-17)27(24(29)23(21)28)14-15-2-10-19(26)11-3-15/h2-13,22,28H,14H2,1H3

InChI Key

RZAMISPMVFQVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)O

Origin of Product

United States

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